2-hydroxy-N-(propan-2-yl)ethane-1-sulfonamide
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Overview
Description
2-hydroxy-N-(propan-2-yl)ethane-1-sulfonamide is a chemical compound with the molecular formula C5H13NO3S and a molecular weight of 167.23 g/mol . It is also known by its IUPAC name, 2-hydroxy-N-isopropylethanesulfonamide . This compound is characterized by the presence of a hydroxyl group, an isopropyl group, and a sulfonamide group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-(propan-2-yl)ethane-1-sulfonamide typically involves the reaction of 2-hydroxyethanesulfonyl chloride with isopropylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, the reaction conditions are optimized to minimize the formation of by-products and to ensure the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-(propan-2-yl)ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a sulfonic acid derivative.
Reduction: The sulfonamide group can be reduced to form an amine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halide or alkyl-substituted derivatives.
Scientific Research Applications
2-hydroxy-N-(propan-2-yl)ethane-1-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-(propan-2-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The hydroxyl and sulfonamide groups play crucial roles in these interactions, forming hydrogen bonds and electrostatic interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-N-(propan-2-yl)benzene-1-sulfonamide: Similar structure but with a benzene ring instead of an ethane backbone.
4-hydroxy-N-(propan-2-yl)benzene-1-sulfonamide: Similar structure but with the hydroxyl group in the para position on a benzene ring.
Uniqueness
2-hydroxy-N-(propan-2-yl)ethane-1-sulfonamide is unique due to its ethane backbone, which imparts different chemical properties compared to its benzene analogs. This structural difference can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-hydroxy-N-propan-2-ylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO3S/c1-5(2)6-10(8,9)4-3-7/h5-7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYRIQNNRMJXNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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